
3-溴-2H-吡喃-2-酮
描述
“3-bromo-2H-pyran-2-one” is a chemical compound with the molecular formula C5H3BrO2 . It has an average mass of 174.980 Da and a mono-isotopic mass of 173.931641 Da .
Synthesis Analysis
The synthesis of “3-bromo-2H-pyran-2-one” involves a reaction with bromine . The reaction is analyzed by TLC and NMR, and the resulting pale orange solution is stirred until the color has almost faded . The synthesis process avoids making and handling 2-pyrone, a sensitive compound .Molecular Structure Analysis
The molecular structure of “3-bromo-2H-pyran-2-one” has been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis
The multicomponent reactions of “3-bromo-2H-pyran-2-one” with aromatic aldehydes and malononitrile have been studied to generate potentially biologically active pyran and pyridine derivatives .Physical And Chemical Properties Analysis
“3-bromo-2H-pyran-2-one” has a density of 1.9±0.1 g/cm3, a boiling point of 261.1±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 31.8±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 92.9±3.0 cm3 .科学研究应用
Synthesis of 2H-Pyrans
3-bromo-2H-pyran-2-one is used in the synthesis of 2H-Pyrans . The 2H-Pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . Despite their importance, the literature of 2H-Pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .
Synthesis of Heterocyclic Compounds Incorporating Coumarin
3-bromo-2H-pyran-2-one is used in the synthesis of heterocyclic compounds incorporating coumarin . These compounds have been synthesized for their potential anticancer activity . For example, compound 6d showed almost equipotent cytotoxic activity against NUGC (IC 50 = 29 nM) compared to the standard CHS 828 (IC 50 = 25 nM) .
Synthesis of Thiophene, Thiazole, Pyrazole, Pyran and Pyridine Derivatives
3-bromo-2H-pyran-2-one is used in the synthesis of thiophene, thiazole, pyrazole, pyran and pyridine derivatives . These derivatives incorporate a coumarin moiety and have been synthesized for their potential biological activities .
Synthesis of Polyfunctionalized Biologically Active Heterocyclic Compounds
3-bromo-2H-pyran-2-one is used in the synthesis of polyfunctionalized biologically active heterocyclic compounds . These compounds have been synthesized for their potential biological activities .
Suppression of Glioma Stem Cell (GSC) Population
A new 2-pyrone derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP), suppressed the maintenance of the GSC population in both a glioma cell line and patient-derived glioma cells . Compounds that target GSCs might be helpful in overcoming resistance to anticancer treatments in human brain tumors .
Nickel-Catalyzed Alkyl-Alkyl Suzuki Coupling Reactions with Boron Reagents
4-Bromotetrahydropyran, a compound similar to 3-bromo-2H-pyran-2-one, is used as a reactant for nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents .
Preparation of a Selective Small-Molecule Melanocortin-4 Receptor Agonist
4-Bromotetrahydropyran is used in the preparation of a selective small-molecule melanocortin-4 receptor agonist . This compound has shown efficacy in a pilot study of sexual dysfunction in humans .
作用机制
Target of Action
The primary target of 3-bromo-2H-pyran-2-one (also known as BHP) is glioma stem-like cells (GSCs). GSCs are a subset of tumor cells that possess stem cell properties and are linked to tumor formation, maintenance, and progression . BHP has been shown to suppress the maintenance of the GSC population in both a glioma cell line and patient-derived glioma cells .
Mode of Action
BHP interacts with its targets by inhibiting key signaling pathways. Specifically, it markedly inhibits both phosphoinositide 3-kinase/Akt and Ras/Raf-1/extracellular signal-regulated kinase signaling . These pathways are involved in cell growth, proliferation, and survival, suggesting that BHP’s action leads to suppression of these cellular processes in GSCs .
Biochemical Pathways
The affected biochemical pathways include the phosphoinositide 3-kinase/Akt and Ras/Raf-1/extracellular signal-regulated kinase signaling pathways . The inhibition of these pathways by BHP likely leads to downstream effects such as reduced cell growth, proliferation, and survival, contributing to its suppression of GSCs .
Result of Action
The result of BHP’s action is a significant reduction in the maintenance of the GSC population. This is evidenced by its ability to inhibit sphere formation and suppress the CD133+ cell population, which are characteristics of GSCs . Moreover, BHP treatment dramatically inhibits clone-forming ability at the single-cell level and suppresses in vivo tumor formation . In addition, BHP effectively sensitizes GSCs to chemotherapy and radiotherapy .
安全和危害
未来方向
The multicomponent reactions of “3-bromo-2H-pyran-2-one” with aromatic aldehydes and malononitrile were studied in order to generate potentially biologically active pyran and pyridine derivatives . This suggests that “3-bromo-2H-pyran-2-one” could be used in the future to create new biologically active compounds.
属性
IUPAC Name |
3-bromopyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2/c6-4-2-1-3-8-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMFAVNCKFUDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447599 | |
| Record name | 3-bromo-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-2H-pyran-2-one | |
CAS RN |
19978-32-6 | |
| Record name | 3-bromo-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-bromo-2H-pyran-2-one a useful compound in organic synthesis?
A1: The research article "An Improved Preparation of 3‐Bromo‐2H‐Pyran‐2‐one: An Ambiphilic Diene for Diels‐Alder Cycloadditions" [] highlights the compound's potential as an ambiphilic diene in Diels-Alder cycloadditions. This means it can react with a variety of dienophiles, allowing for the synthesis of diverse cyclic compounds. The paper focuses on an improved method for its synthesis, which is crucial for making it more readily available for research and potential applications.
Q2: What are some of the intermediates and byproducts involved in the synthesis of 3-bromo-2H-pyran-2-one described in the paper?
A2: The synthesis described in the paper involves several intermediates, including 3-bromo-5,6-dihydro-2H-pyran-2-one and 3,5-dibromo-5,6-dihydro-2H-pyran-2-one []. It also mentions the formation of byproducts such as 5-bromo-2-pyrone and 3,5-dibromo-2-pyrone during the synthesis process [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



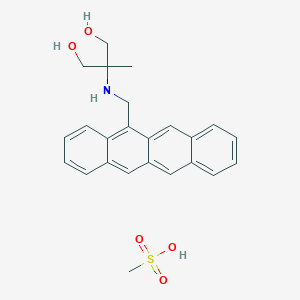
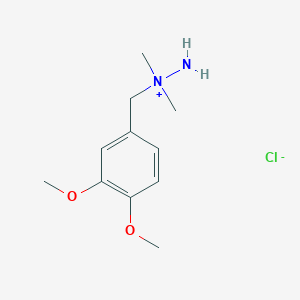

![Formamide, [14C]](/img/structure/B8465.png)
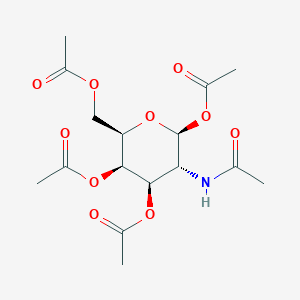
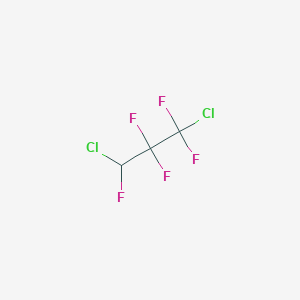
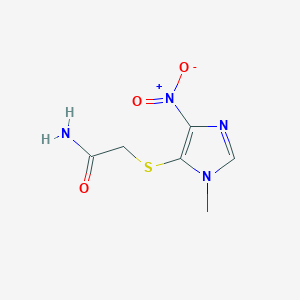

![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
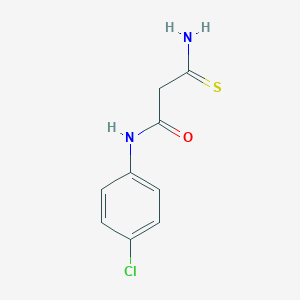
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)


![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)